molecular formula C6H21N7 B14297976 2,4,6,8,10-Pentaazaundecane-1,11-diamine CAS No. 119927-11-6

2,4,6,8,10-Pentaazaundecane-1,11-diamine

Cat. No.: B14297976
CAS No.: 119927-11-6
M. Wt: 191.28 g/mol
InChI Key: OLHYTWJRKVCIIO-UHFFFAOYSA-N
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Description

3,6,9-Triazaundecane-1,11-diamine, systematically named 2,4,6,8,10-Pentaazaundecane-1,11-diamine in some nomenclature systems, is a branched polyamine with the molecular formula C₈H₂₃N₅ and a molecular weight of 189.31 g/mol. It is commonly referred to as tetraethylenepentamine (TEPA) and serves as a versatile intermediate in organic synthesis, epoxy curing, and corrosion inhibition .

Properties

CAS No.

119927-11-6

Molecular Formula

C6H21N7

Molecular Weight

191.28 g/mol

IUPAC Name

N'-[[[[(aminomethylamino)methylamino]methylamino]methylamino]methyl]methanediamine

InChI

InChI=1S/C6H21N7/c7-1-9-3-11-5-13-6-12-4-10-2-8/h9-13H,1-8H2

InChI Key

OLHYTWJRKVCIIO-UHFFFAOYSA-N

Canonical SMILES

C(N)NCNCNCNCNCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8,10-Pentaazaundecane-1,11-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a polyamine precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 2,4,6,8,10-Pentaazaundecane-1,11-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10-Pentaazaundecane-1,11-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce simpler amines.

Scientific Research Applications

2,4,6,8,10-Pentaazaundecane-1,11-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,4,6,8,10-Pentaazaundecane-1,11-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

  • Melting Point : –40°C
  • Boiling Point : 340°C
  • Solubility : 867.4 g/L in water at 4.5°C
  • Structure : Features five amine groups arranged in a branched aliphatic chain, with nitrogen atoms positioned at 1, 3, 6, 9, and 11 in the undecane backbone .

Comparison with Similar Compounds

Structural Comparison with Other Polyamines

Compound Name Formula Nitrogen Atoms Chain Length Key Features
3,6,9-Triazaundecane-1,11-diamine C₈H₂₃N₅ 5 Undecane Branched, five amine groups
Triethylenetetramine (TETA) C₆H₁₈N₄ 4 Decane Linear, four amine groups
Pentaethylenehexamine (PEHA) C₁₀H₂₈N₆ 6 Dodecane Linear, six amine groups
3-Azapentane-1,5-diamine C₅H₁₃N₃ 3 Pentane Short-chain, linear

Key Differences :

  • Branching : Unlike linear polyamines (e.g., TETA, PEHA), 3,6,9-Triazaundecane-1,11-diamine has a branched structure, enhancing its chelation efficiency and thermal stability .
  • Nitrogen Density : With five nitrogen atoms, it exhibits higher ligand capacity compared to TETA (4 N) but lower than PEHA (6 N) .

Physical and Chemical Properties

Property 3,6,9-Triazaundecane-1,11-diamine Triethylenetetramine (TETA) Pentaethylenehexamine (PEHA)
Melting Point (°C) –40 –35 –25
Boiling Point (°C) 340 266 350
Solubility (g/L, 25°C) 867.4 Miscible 920
Molecular Weight 189.31 146.23 232.38

Notable Trends:

  • Solubility : High aqueous solubility (867.4 g/L) aligns with its use in water-based industrial applications .
  • Thermal Stability : Higher boiling point (340°C) compared to TETA (266°C) suggests superior performance in high-temperature processes .

Insights :

  • Ecological toxicity data for this compound remain incomplete, contrasting with well-documented risks for tributyl phosphate .

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